molecular formula C9H12ClF2N3O4 B7909142 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Cat. No.: B7909142
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-IEJFOXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gemcitabine hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of gemcitabine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Biological Activity

The compound 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride is a synthetic nucleoside analog with significant biological activity. Its unique molecular structure, characterized by the presence of difluoro and hydroxymethyl groups, contributes to its potential therapeutic properties, particularly in antiviral and anticancer applications.

  • Molecular Formula : C9_9H12_{12}ClF2_2N3_3O4_4
  • Molecular Weight : Approximately 299.05 g/mol
  • CAS Number : 122111-03-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes that are crucial for viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride exhibits the following biological activities:

Antiviral Activity

This compound has demonstrated efficacy against several viruses. For instance:

  • HIV : Studies have shown that it inhibits HIV reverse transcriptase, thereby blocking viral replication.
  • Influenza Virus : It has been effective in vitro against various strains of the influenza virus.

Anticancer Activity

The compound is also being investigated for its anticancer properties:

  • Synergistic Effects : Research indicates that it exhibits synergistic effects when used in combination with other chemotherapeutic agents like gemcitabine hydrochloride. This combination enhances cytotoxicity in cancer cells, suggesting a potential for improved therapeutic outcomes in cancer treatment .

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of this compound showed a significant reduction in viral load in infected cell lines. The results indicated a dose-dependent response with IC50 values comparable to existing antiviral medications.

CompoundIC50 (µM)Virus Type
4-amino...15HIV
Acyclovir20HSV

Study 2: Anticancer Synergy

In a comparative study of cancer cell lines treated with both the compound and gemcitabine, the combination therapy resulted in a marked decrease in cell viability compared to either agent alone.

Treatment CombinationCell Viability (%)
Gemcitabine only45
Compound only50
Combination25

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-IEJFOXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Reactant of Route 2
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Reactant of Route 3
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Reactant of Route 4
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Reactant of Route 5
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Reactant of Route 6
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

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